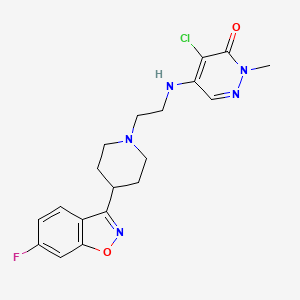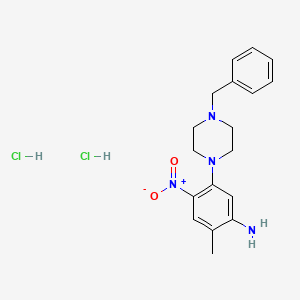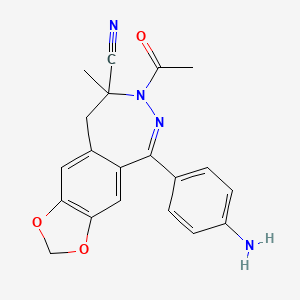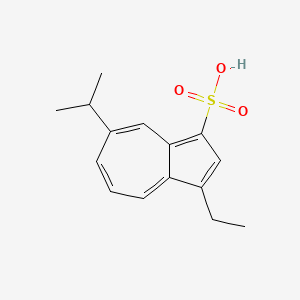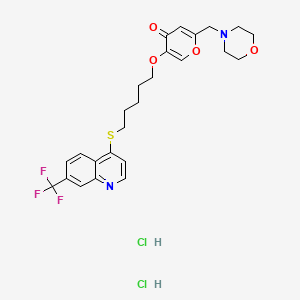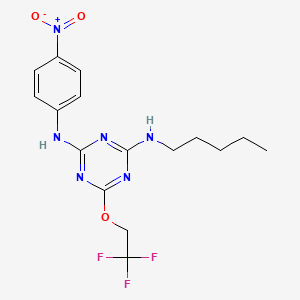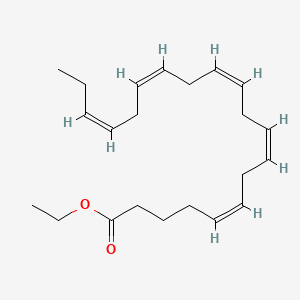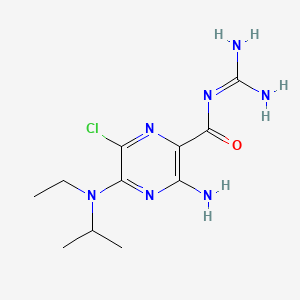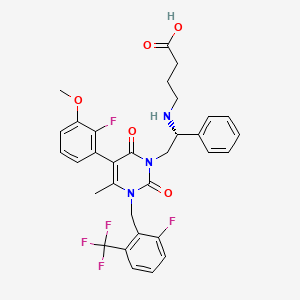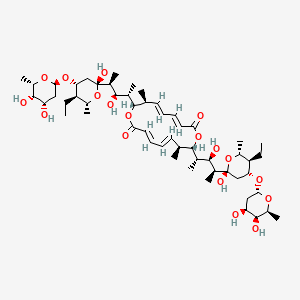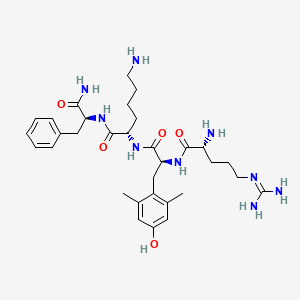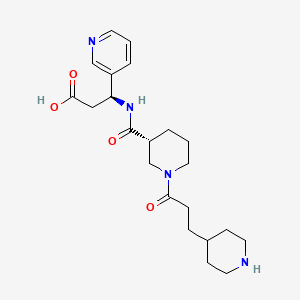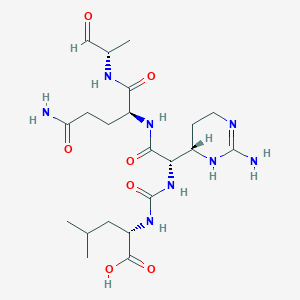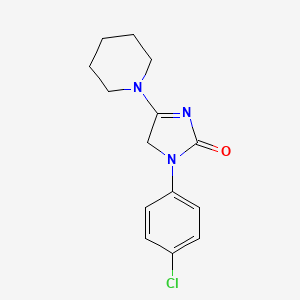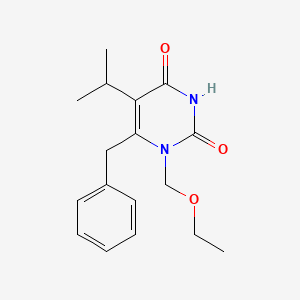
Emivirine
Overview
Description
Mechanism of Action
Emivirine, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been studied for the treatment of HIV infections .
Target of Action
This compound primarily targets the Gag-Pol polyprotein . This polyprotein is crucial in the life cycle of the HIV-1 virus, as it is involved in the replication of the viral genome and the formation of new virus particles.
Mode of Action
As an NNRTI, this compound binds directly to the reverse transcriptase enzyme of the HIV-1 virus . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a critical step in the replication of the virus .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme disrupts the HIV-1 replication cycle. This disruption prevents the virus from integrating its genetic material into the host cell’s DNA, thereby blocking the production of new virus particles .
Pharmacokinetics
It is known that the drug is orally absorbed and distributed throughout the body .
Result of Action
By inhibiting the reverse transcriptase enzyme, this compound effectively halts the replication of the HIV-1 virus. This action reduces the viral load in the body, slowing the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s effectiveness through drug-drug interactions . Additionally, individual patient factors such as genetic variations, overall health status, and adherence to medication regimen can also impact the drug’s action.
Biochemical Analysis
Biochemical Properties
Emivirine plays a significant role in biochemical reactions by inhibiting the activity of the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound interacts with the reverse transcriptase enzyme by binding to a specific site, thereby preventing the enzyme from converting viral RNA into DNA . This interaction disrupts the replication cycle of the virus, making this compound an important tool in antiviral research.
Cellular Effects
This compound affects various types of cells, particularly those infected with HIV. By inhibiting reverse transcriptase, this compound prevents the integration of viral DNA into the host cell genome, thereby halting the replication of the virus . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in viral load and an improvement in immune function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme, which is a key component of the HIV replication machinery . By binding to this enzyme, this compound inhibits its activity, preventing the synthesis of viral DNA from RNA. This inhibition is achieved through non-competitive binding, meaning that this compound does not compete with the natural substrates of the enzyme but instead binds to an allosteric site, inducing conformational changes that render the enzyme inactive .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antiviral activity for several weeks, but its potency may diminish over time, necessitating the use of fresh preparations for consistent results.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The primary metabolic pathway involves hydroxylation, followed by conjugation with glucuronic acid, which facilitates the excretion of the compound . These metabolic processes are crucial for the elimination of this compound from the body and can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lymphoid tissues . Transporters such as P-glycoprotein may also play a role in the distribution of this compound, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme . The compound does not require specific targeting signals or post-translational modifications for its activity, as it can freely diffuse within the cytoplasmic compartment . This subcellular localization is essential for the effective inhibition of viral replication and the suppression of HIV infection.
Preparation Methods
Emivirine is synthesized through a series of chemical reactions involving uracil derivativesOne common method includes the following steps :
Introduction of an ethoxymethyl group: This is achieved by treating uracil with ethoxymethyl chloride in the presence of a base.
Introduction of an isopropyl group: This involves the alkylation of the uracil derivative with isopropyl bromide.
Introduction of a benzyl group: This is done through a nucleophilic substitution reaction using benzyl chloride.
Chemical Reactions Analysis
Emivirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the uracil ring.
Common reagents used in these reactions include ethoxymethyl chloride, isopropyl bromide, and benzyl chloride. The major products formed from these reactions are various substituted uracil derivatives .
Scientific Research Applications
Emivirine has been used primarily in the field of antiviral research. Its primary application was in the study of HIV treatment, where it served as a non-nucleoside reverse transcriptase inhibitor . Although it did not succeed in clinical trials, this compound’s development contributed to the understanding of antiviral mechanisms and the design of more effective drugs .
Comparison with Similar Compounds
Emivirine belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:
Compared to these compounds, this compound is unique in its specific chemical structure, which includes an ethoxymethyl group, an isopropyl group, and a benzyl group attached to the uracil ring . its lack of efficacy in clinical trials and susceptibility to resistance mutations limited its development .
Properties
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILORUFDVLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164437 | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149950-60-7 | |
| Record name | Emivirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Despite its structural resemblance to nucleoside analogs (NRTIs), Emivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to the reverse transcriptase enzyme of HIV-1, a crucial enzyme for viral replication. [, , ] This binding disrupts the enzyme's active site, preventing the conversion of viral RNA into double-stranded DNA and thus halting viral replication. []
A: Research suggests minimal toxicity of this compound towards human mitochondria and bone marrow progenitor cells. []
A: this compound is a 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione. []
ANone: While not explicitly provided in the abstracts, these can be calculated from the chemical structure: the molecular formula is C17H22N2O4, and the molecular weight is 318.37 g/mol.
ANone: The abstracts do not provide specific spectroscopic data.
ANone: The provided research focuses primarily on the biological activity and synthesis of this compound and its analogs. Information regarding material compatibility and stability under various conditions is not extensively discussed.
ANone: this compound is not a catalyst; it acts as an enzyme inhibitor. Therefore, questions about catalytic properties, reaction mechanisms, and selectivity are not applicable.
A: Yes, molecular modeling has been utilized to understand the binding interactions between this compound analogs and the HIV-1 reverse transcriptase. [, ] These studies helped visualize the binding mode and guided further modifications to enhance activity against drug-resistant mutants. []
A: The abstracts do not mention specific QSAR models, but Structure-Activity Relationship (SAR) studies are discussed. [, , , ]
A: Extensive SAR studies have been conducted on this compound analogs. [, , , ] For instance, replacing the ethoxymethyl group at the N-1 position with various allyloxymethyl moieties led to analogs with improved activity against both wild-type HIV-1 and resistant strains. [] Modifications at the C-6 position, such as incorporating a thiocyclohexyl or adding 3',5'-dimethyl substituents, resulted in enhanced activity against the Tyr181Cys and Lys103Asn mutant viruses. [, ]
A: Yes, several modifications yielded analogs with improved activity against drug-resistant mutants. Notably, analogs with specific C6 substituents (thiocyclohexyl or 3',5'-dimethyl groups) demonstrated 30-fold greater activity against the Tyr181Cys mutant and the clinically significant Lys103Asn virus. [, ] Additionally, replacing the ethoxymethyl group with allyloxymethyl moieties at the N-1 position led to improved activity against the Y181C and K103N mutants. []
A: While the abstracts do not delve into specific formulation strategies for this compound, they highlight the induction of drug-metabolizing enzymes in the liver following this compound administration in animal studies. [] This suggests the need to consider metabolic stability during formulation development.
ANone: The provided abstracts do not discuss specific SHE regulations related to this compound.
A: Animal studies revealed that this compound exhibits linear pharmacokinetics in rats and monkeys. Oral absorption was found to be 68% in rats. [] Importantly, this compound demonstrates good penetration into the brain, achieving equal concentrations in plasma and brain tissue in rats. []
A: this compound is primarily metabolized in the liver. In vitro studies using liver microsomes revealed that human microsomes metabolize this compound at a rate approximately one-third that of rat and monkey microsomes. []
A: this compound demonstrates potent anti-HIV-1 activity in vitro. [, , ] It effectively inhibits HIV-1 replication in MT-4 cells, particularly in synergistic combinations with other NRTIs like stavudine and lamivudine or didanosine. [, ]
A: The emergence of HIV-1 strains with mutations in the reverse transcriptase enzyme can lead to resistance against this compound. [, , , ] Common mutations include Tyr181Cys and Lys103Asn, which affect the binding affinity of this compound to the enzyme. [, ]
A: Yes, cross-resistance between this compound and other NNRTIs has been observed. Analysis of viruses with NNRTI mutations developed during this compound therapy revealed that about 43% of these viruses remained active against one or more approved NNRTIs. [] This suggests a degree of shared resistance mechanisms among NNRTIs.
A: Preclinical toxicology studies in rats (6 months) and monkeys (1 year) indicated that this compound's toxicity was primarily limited to reversible effects on the kidneys, including vacuolation of kidney tubular epithelial cells and slight increases in blood urea nitrogen. [] Additionally, liver weight increases observed at higher doses were attributed to the induction of drug-metabolizing enzymes. [] Notably, this compound tested negative for genotoxic activity. []
A: The abstracts primarily focus on this compound's molecular interactions and antiviral activity. While the potential for targeted drug delivery is not extensively discussed, research on modifying the N-1 and C-6 positions to improve activity against specific HIV mutants suggests a direction for future targeted approaches. [, , ]
ANone: The provided research does not delve into biomarkers or diagnostics related to this compound efficacy or treatment monitoring.
A: While analytical techniques are not explicitly detailed, the research mentions the use of cell-based assays to assess antiviral activity, [, , ] liver microsomes for metabolism studies, [] and X-ray crystallography to determine complex structures. []
ANone: The provided research primarily focuses on the chemical synthesis, biological activity, and preclinical development of this compound. Information about environmental impact, alternatives, recycling, and related aspects is not discussed.
A: this compound, despite its eventual discontinuation, represented a unique class of anti-HIV drug with a dual nature. [] It was the only anti-HIV agent known to act as both a nucleoside analog (structurally) and a non-nucleoside reverse transcriptase inhibitor (functionally). [, ] While this compound itself did not reach the market, the research surrounding its development, particularly the extensive SAR studies, has significantly contributed to our understanding of HIV-1 reverse transcriptase inhibition and informed the development of subsequent generations of NNRTIs. [, , ]
A: The study of this compound and its analogs involved a multidisciplinary approach, bringing together expertise from organic chemistry (synthesis and structural modifications), [, , , ] biochemistry (enzyme inhibition and mechanism of action), [, , ] pharmacology (PK/PD studies and drug interactions), [, ] and virology (antiviral activity and resistance profiling). [, , ] This collaborative effort has advanced our understanding of NNRTIs and their potential in combating HIV-1 infection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
